molecular formula C14H9Cl2NO4 B1611914 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid CAS No. 926187-11-3

5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid

Cat. No. B1611914
M. Wt: 326.1 g/mol
InChI Key: IKKCKOYZESGYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used as a painkiller and to reduce inflammation. Diclofenac is one of the most widely used NSAIDs in the world due to its effectiveness and low cost. In recent years, diclofenac has gained attention in the scientific community due to its potential therapeutic applications beyond pain management.

Scientific Research Applications

Corrosion Inhibition

Research by Khaled (2003) demonstrated the inhibitory effects of benzimidazole derivatives on the corrosion of iron in acidic solutions. While the study focused on compounds like 2-hydroxybenzimidazole, the findings suggest that structurally similar compounds, including 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid, could possess similar corrosion inhibitory properties by adsorbing onto metal surfaces and protecting them from acidic corrosion (Khaled, 2003).

Liquid-Crystal Technology

Kishikawa et al. (2008) explored the synthesis of polymerizable benzoic acid derivatives for creating multilayered structures with liquid-crystal properties. The study underscores the potential of benzoic acid derivatives, akin to 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid, in the development of advanced materials with unique optical and electronic properties (Kishikawa et al., 2008).

Synthesis of Pharmaceuticals

Research into the synthesis of anti-cancer drugs has identified key intermediates such as bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, derived from compounds like 2-amino-5-methylbenzoic acid. This highlights the role of benzamide and benzoic acid derivatives in the synthesis of pharmaceuticals, suggesting potential pathways for synthesizing related compounds (Cao Sheng-li, 2004).

Biochemical Studies

The structural and physico-chemical study of Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid by D'angelo et al. (2008) revealed insights into their anticonvulsant activities. Such studies demonstrate the biomedical relevance of hydroxybenzoic acid derivatives, suggesting that 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid could have similar applications in understanding biochemical pathways and pharmacological effects (D'angelo et al., 2008).

properties

IUPAC Name

5-[(3,5-dichlorobenzoyl)amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-8-3-7(4-9(16)5-8)13(19)17-10-1-2-12(18)11(6-10)14(20)21/h1-6,18H,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKCKOYZESGYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588335
Record name 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid

CAS RN

926187-11-3
Record name 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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